2-Methoxy-4-(methylthio)benzoyl chloride

Descripción general

Descripción

2-Methoxy-4-(methylthio)benzoyl chloride is a chemical compound with the molecular formula C9H9ClO2S . It is a type of carbonyl chloride . It is similar to 4-Methoxybenzoyl chloride, which is a reactive acylating agent that can react with carboxylic acids, alcohols, and amines to yield respective carboxylic anhydrides, esters, and amides .

Molecular Structure Analysis

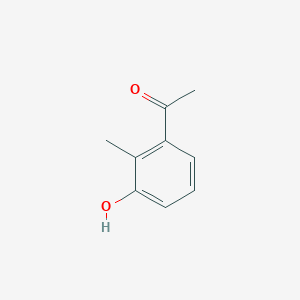

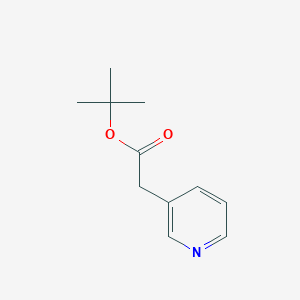

The molecular structure of this compound consists of a benzene ring substituted with a methoxy group (OCH3) and a methylthio group (SCH3) at the 2nd and 4th positions respectively . The benzoyl chloride group (C(O)Cl) is attached to the benzene ring .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it can be inferred from the properties of similar compounds. For example, 4-Methoxybenzoyl chloride is known to react with carboxylic acids, alcohols, and amines to yield respective carboxylic anhydrides, esters, and amides .Physical And Chemical Properties Analysis

This compound has a molecular weight of 216.687 . The physical properties of similar compounds, such as 2-Methoxybenzoyl chloride, include a refractive index of 1.572, a boiling point of 128-129 °C at 8 mmHg, and a density of 1.146 g/mL at 25 °C .Aplicaciones Científicas De Investigación

Green Chemistry Applications

2-Methoxy-4-(methylthio)benzoyl chloride has been utilized in green chemistry. A study demonstrated its use as a milder alternative to traditional benzoylation methods in the selective benzoylation of nucleosides and other compounds like phenols and amines. This approach highlights its role in enhancing eco-friendly synthesis practices (Prasad et al., 2005).

Photophysical Properties

Research into the photophysical properties of compounds related to this compound, such as methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate, has been conducted. This work focuses on understanding the unique luminescence properties of these compounds, which is significant in the field of material sciences (Kim et al., 2021).

Solvolysis Studies

The compound has been used in solvolysis studies. For instance, the solvolysis of related benzoyl bromides in various solvents was examined to understand reaction mechanisms, which is essential in organic synthesis (Liu & Hou, 2001).

Cardiotonic Agents

In the pharmaceutical field, derivatives of this compound, such as 4-aroyl-1,3-dihydro-2H-imidazol-2-ones, have been synthesized and evaluated for their cardiotonic properties. This research is crucial for developing new treatments for congestive heart failure (Schnettler et al., 1982).

Alzheimer's Disease Research

The compound's derivatives have also been explored as potential inhibitors of β-amyloid aggregation, which is a significant area of research in Alzheimer's disease. This highlights its potential therapeutic application in neurodegenerative diseases (Choi et al., 2003).

Synthesis of Chlorophenols

In chemical synthesis, derivatives of this compound have been used for the regioselective synthesis of important chlorophenols. This application is crucial in the manufacture of various industrial chemicals (Smith et al., 2018).

Fluorescent Derivatization

The compound has applications in fluorescent derivatization, particularly for compounds with hydroxyl and amino groups. This is significant in analytical chemistry for enhancing detection sensitivity in chromatography (Tsuruta & Kohashi, 1987).

Safety and Hazards

2-Methoxy-4-(methylthio)benzoyl chloride is a combustible liquid that causes severe skin burns and eye damage . It is advised to not breathe its dust, fume, gas, mist, vapors, or spray. After handling, one should wash their face, hands, and any exposed skin thoroughly. Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

Propiedades

IUPAC Name |

2-methoxy-4-methylsulfanylbenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2S/c1-12-8-5-6(13-2)3-4-7(8)9(10)11/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPXYPQUUKOWRKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)SC)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

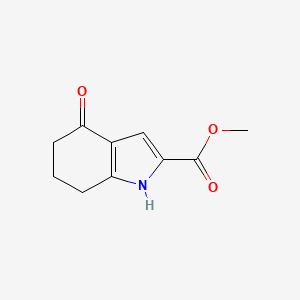

![4-{[3-(Thien-2-ylsulfonyl)propanoyl]amino}-benzoic acid](/img/structure/B3150866.png)